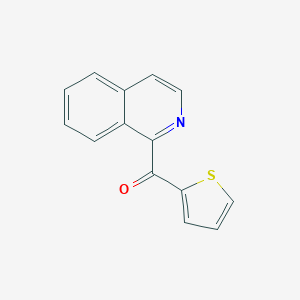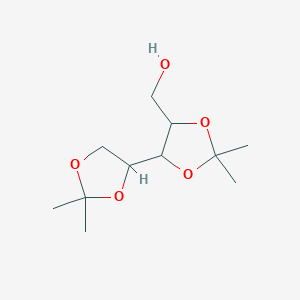![molecular formula C14H15N3O B231091 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile, also known as TMAQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting subject for further investigation.
Mécanisme D'action
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate. This results in a decrease in calcium influx into the cell, which can lead to a decrease in neuronal excitability. 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has been shown to modulate the activity of other ion channels, including the voltage-gated potassium channel. 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has also been shown to decrease the release of inflammatory cytokines, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. However, one limitation of using 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile is its potential toxicity, particularly at high doses. Careful dosing and monitoring is necessary when using 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile in lab experiments.
Orientations Futures
There are several future directions for research on 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile. One area of interest is the development of more selective NMDA receptor antagonists, which may have fewer side effects than 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile. Additionally, further investigation is needed to fully understand the neuroprotective effects of 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile involves the reaction of 2,3-dimethylquinoxaline with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction results in the formation of 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile as a yellow solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the NMDA receptor, which is involved in synaptic plasticity and memory formation. 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against glutamate-induced excitotoxicity.
Propriétés
Nom du produit |
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1,2a,4-trimethyl-3-oxo-2H-azeto[1,2-a]quinoxaline-1-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-13(9-15)8-14(2)12(18)16(3)10-6-4-5-7-11(10)17(13)14/h4-7H,8H2,1-3H3 |
Clé InChI |
FXIHRMMKOYBUIQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2(N1C3=CC=CC=C3N(C2=O)C)C)C#N |
SMILES canonique |
CC1(CC2(N1C3=CC=CC=C3N(C2=O)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



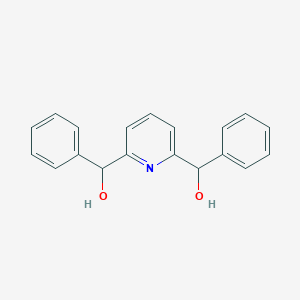
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
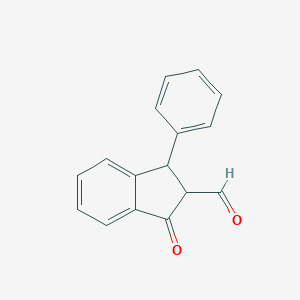
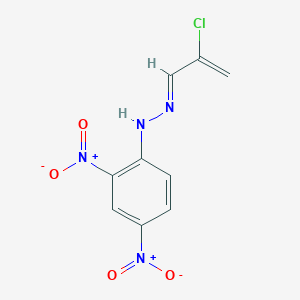

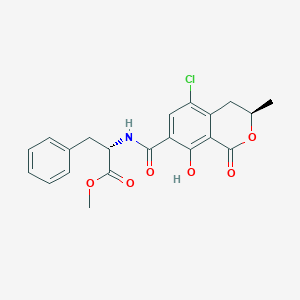
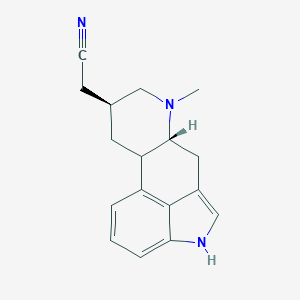
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)


